Cas no 2229432-95-3 (2-1-(3-ethylphenyl)cyclobutylacetic acid)
2-1-(3-ethylphenyl)cyclobutylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-1-(3-ethylphenyl)cyclobutylacetic acid
- 2229432-95-3
- 2-[1-(3-ethylphenyl)cyclobutyl]acetic acid
- EN300-1756323
-
- Inchi: 1S/C14H18O2/c1-2-11-5-3-6-12(9-11)14(7-4-8-14)10-13(15)16/h3,5-6,9H,2,4,7-8,10H2,1H3,(H,15,16)
- InChI Key: OQJVIRRXSMPSIT-UHFFFAOYSA-N
- SMILES: OC(CC1(C2C=CC=C(CC)C=2)CCC1)=O
Computed Properties
- Exact Mass: 218.130679813g/mol
- Monoisotopic Mass: 218.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 37.3Ų
2-1-(3-ethylphenyl)cyclobutylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1756323-1g |
2-[1-(3-ethylphenyl)cyclobutyl]acetic acid |
2229432-95-3 | 1g |
$1343.0 | 2023-09-20 | ||
| Enamine | EN300-1756323-5g |
2-[1-(3-ethylphenyl)cyclobutyl]acetic acid |
2229432-95-3 | 5g |
$3894.0 | 2023-09-20 | ||
| Enamine | EN300-1756323-10g |
2-[1-(3-ethylphenyl)cyclobutyl]acetic acid |
2229432-95-3 | 10g |
$5774.0 | 2023-09-20 | ||
| Enamine | EN300-1756323-0.05g |
2-[1-(3-ethylphenyl)cyclobutyl]acetic acid |
2229432-95-3 | 0.05g |
$1129.0 | 2023-09-20 | ||
| Enamine | EN300-1756323-0.1g |
2-[1-(3-ethylphenyl)cyclobutyl]acetic acid |
2229432-95-3 | 0.1g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1756323-0.25g |
2-[1-(3-ethylphenyl)cyclobutyl]acetic acid |
2229432-95-3 | 0.25g |
$1235.0 | 2023-09-20 | ||
| Enamine | EN300-1756323-0.5g |
2-[1-(3-ethylphenyl)cyclobutyl]acetic acid |
2229432-95-3 | 0.5g |
$1289.0 | 2023-09-20 | ||
| Enamine | EN300-1756323-1.0g |
2-[1-(3-ethylphenyl)cyclobutyl]acetic acid |
2229432-95-3 | 1g |
$1343.0 | 2023-06-03 | ||
| Enamine | EN300-1756323-2.5g |
2-[1-(3-ethylphenyl)cyclobutyl]acetic acid |
2229432-95-3 | 2.5g |
$2631.0 | 2023-09-20 | ||
| Enamine | EN300-1756323-5.0g |
2-[1-(3-ethylphenyl)cyclobutyl]acetic acid |
2229432-95-3 | 5g |
$3894.0 | 2023-06-03 |
2-1-(3-ethylphenyl)cyclobutylacetic acid Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-1-(3-ethylphenyl)cyclobutylacetic acid
Introduction to 2-1-(3-ethylphenyl)cyclobutylacetic acid (CAS No: 2229432-95-3)
2-1-(3-ethylphenyl)cyclobutylacetic acid, identified by the Chemical Abstracts Service registry number 2229432-95-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclobutylacetic acid derivatives, characterized by its unique structural framework that combines a cyclobutyl ring with an acetic acid moiety and an ethylphenyl substituent. The presence of these distinct structural features imparts 2-1-(3-ethylphenyl)cyclobutylacetic acid with a distinct set of chemical properties and potential biological activities, making it a subject of extensive study in the development of novel therapeutic agents.
The molecular structure of 2-1-(3-ethylphenyl)cyclobutylacetic acid consists of a cyclobutane ring substituted at the 1-position with a phenyl group carrying an ethyl side chain, and at the 2-position with an acetic acid functional group. This configuration creates a complex three-dimensional arrangement that influences its interactions with biological targets. The cyclobutyl ring, being a saturated hydrocarbon cycle, contributes to the compound's stability and lipophilicity, while the acetic acid group introduces polarity and potential hydrogen bonding capabilities. The ethylphenyl substituent further enhances the molecule's complexity, offering multiple sites for functionalization and interaction with biological systems.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-1-(3-ethylphenyl)cyclobutylacetic acid due to its structural similarity to known bioactive molecules. Research has indicated that derivatives of cyclobutylacetic acid exhibit various biological effects, including anti-inflammatory, analgesic, and anti-proliferative properties. The ethylphenyl moiety, in particular, has been associated with enhanced binding affinity to certain enzyme targets, suggesting that 2-1-(3-ethylphenyl)cyclobutylacetic acid may serve as a valuable scaffold for drug discovery.
One of the most compelling aspects of 2-1-(3-ethylphenyl)cyclobutylacetic acid is its potential role in modulating metabolic pathways. Studies have shown that compounds with similar structural motifs can influence key enzymes involved in lipid metabolism and glucose homeostasis. The acetic acid group in 2-1-(3-ethylphenyl)cyclobutylacetic acid is particularly noteworthy, as it can mimic or interfere with the activity of fatty acids and their derivatives, which are crucial for energy metabolism and cellular signaling. This property makes the compound a promising candidate for investigating novel therapeutic strategies for metabolic disorders such as obesity and type 2 diabetes.
Furthermore, the unique stereochemistry of 2-1-(3-ethylphenyl)cyclobutylacetic acid presents opportunities for developing enantiomerically pure forms with enhanced selectivity and reduced side effects. The cyclobutane ring introduces stereocenters that can be manipulated to optimize pharmacokinetic profiles and target specificity. Recent advances in asymmetric synthesis have enabled the efficient preparation of enantiomerically enriched derivatives, which are being actively explored for their therapeutic efficacy.
The synthesis of 2-1-(3-ethylphenyl)cyclobutylacetic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions to form the cyclobutane ring followed by functional group transformations to introduce the acetic acid moiety and the ethylphenyl substituent. Advances in catalytic methods have significantly improved the efficiency of these synthetic processes, making it feasible to produce larger quantities of the compound for research purposes.
In terms of applications, 2-1-(3-ethylphenyl)cyclobutylacetic acid has been utilized as an intermediate in the synthesis of more complex pharmaceuticals. Its structural features make it a versatile building block for designing molecules with tailored biological activities. Researchers have incorporated this compound into libraries of small molecules for high-throughput screening (HTS) to identify novel drug candidates targeting various diseases.
The safety profile of 2-1-(3-ethylphenyl)cyclobutylacetic acid is another critical aspect that has been examined in preclinical studies. Initial toxicity assessments have shown that the compound exhibits moderate solubility in aqueous buffers, which influences its absorption and distribution within biological systems. Additionally, its metabolic stability has been evaluated through in vitro studies using liver microsomes, providing insights into its potential degradation pathways and clearance rates.
Future directions in research on 2-1-(3-ethylphenyl)cyclobutylacetic acid include exploring its interactions with protein targets at a molecular level using computational modeling techniques. These approaches can help elucidate how the compound binds to enzymes and receptors, providing a rational basis for designing next-generation derivatives with improved pharmacological properties. Moreover, investigating its role in cellular assays could reveal new therapeutic applications beyond traditional drug targets.
The growing body of evidence supporting the bioactivity of 2-1-(3-ethylphenyl)cyclobutylacetic acid underscores its significance as a chemical entity in medicinal chemistry. As research continues to uncover new mechanisms of action and applications, this compound is poised to play a crucial role in the development of innovative treatments for human diseases.
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